2-Ethoxy-6-methylpyrazine

Flavor Chemistry Volatility Thermal Stability

2-Ethoxy-6-methylpyrazine (CAS 53163-97-6), also known as 2-methyl-6-ethoxypyrazine, is a heterocyclic organic compound belonging to the class of alkyl aryl ethers. It is a member of the pyrazine family, a group of nitrogen-containing aromatic compounds widely recognized for their potent, low-threshold odor characteristics.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 53163-97-6
Cat. No. B1596393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-6-methylpyrazine
CAS53163-97-6
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCCOC1=NC(=CN=C1)C
InChIInChI=1S/C7H10N2O/c1-3-10-7-5-8-4-6(2)9-7/h4-5H,3H2,1-2H3
InChIKeyXBLZVFYOCZVABA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-6-methylpyrazine (CAS 53163-97-6): A Key Alkyl Aryl Ether for Nutty, Roasted Flavor Profiles


2-Ethoxy-6-methylpyrazine (CAS 53163-97-6), also known as 2-methyl-6-ethoxypyrazine, is a heterocyclic organic compound belonging to the class of alkyl aryl ethers [1]. It is a member of the pyrazine family, a group of nitrogen-containing aromatic compounds widely recognized for their potent, low-threshold odor characteristics [2]. This specific compound is characterized by a molecular weight of 138.17 g/mol and the formula C7H10N2O [3]. It is a colorless to light yellow liquid with a distinctive chocolate, roasted, and nutty odor profile [4]. 2-Ethoxy-6-methylpyrazine is a component of the FEMA GRAS list (FEMA 3569) and is approved for use as a flavoring substance [5]. It is typically supplied as a mixture with its regioisomers, 2-ethoxy-3-methylpyrazine and 2-ethoxy-5-methylpyrazine, under the collective CAS number 32737-14-7 [6].

Target profile

Chocolate, roasted, nutty sensory signature for flavor formulations

Regulatory

FEMA GRAS, JECFA, EU approved; supports global compliance

Supply form

Isomer mixture (≥95% total ethoxymethylpyrazines); verify isomer ratio for batch consistency

Why Pyrazine Isomers and Analogs Cannot Be Directly Substituted for 2-Ethoxy-6-methylpyrazine


The class of alkylpyrazines and alkoxypyrazines exhibits a remarkable range of odor thresholds and flavor qualities despite their structural similarities [1]. The specific substitution pattern on the pyrazine ring—in this case, a methyl group at the 6-position and an ethoxy group at the 2-position—dictates a unique combination of volatility (as measured by vapor pressure and boiling point), hydrophobicity (LogP), and subsequent sensory perception [2]. Substituting 2-ethoxy-6-methylpyrazine with a close analog like 2-methoxy-3-methylpyrazine (CAS 2847-30-5) or a regioisomer like 2-ethoxy-3-methylpyrazine (CAS 32737-14-7) will fundamentally alter the flavor profile's character, its temporal release during processing, and its overall impact in a final formulation . The quantitative differences detailed below demonstrate why this specific compound is an irreplaceable building block for achieving a targeted roasted, nutty, and chocolatey sensory signature with a defined performance envelope .

2-Ethoxy-6-methylpyrazine
2-Methoxy-3-methylpyrazine
Higher volatility may alter flavor retention during thermal processing
2-Ethoxy-6-methylpyrazine
2-Ethoxy-3-methylpyrazine
Regioisomer introduces fruity/earthy notes, shifting target chocolate-roasted profile

Quantitative Differentiation: Head-to-Head Data for 2-Ethoxy-6-methylpyrazine vs. Key Comparators


Vapor Pressure: 2-Ethoxy-6-methylpyrazine Exhibits Significantly Lower Volatility Than 2-Methoxy-3-methylpyrazine

The vapor pressure of 2-Ethoxy-6-methylpyrazine is 0.708 mmHg at 25 °C . In comparison, the common analog 2-Methoxy-3-methylpyrazine has a measured vapor pressure of 3.27 mmHg at 25 °C .

Vapor Pressure
Reported
Target 0.708 mmHg; 2-Methoxy-3-methylpyrazine 3.27 mmHg (4.6× less volatile)
May support flavor retention in high-temperature processes
Standard conditions 25 °C; cross-study comparison
Flavor Chemistry Volatility Thermal Stability

Boiling Point: 2-Ethoxy-6-methylpyrazine Offers a Higher Thermal Stability Threshold vs. Regioisomers

The boiling point of 2-Ethoxy-6-methylpyrazine is reported as 191.00 to 193.00 °C at 760 mmHg . In contrast, its regioisomer, 2-Ethoxy-3-methylpyrazine, boils at a lower range of 180.00 to 181.00 °C under the same conditions .

Boiling Point
Reported
Target 191–193 °C; 2-Ethoxy-3-methylpyrazine 180–181 °C (10–12 °C higher)
Indicates higher thermal robustness for heated applications
Measured at 760 mmHg
Flavor Chemistry Thermal Stability Process Engineering

Hydrophobicity (LogP): 2-Ethoxy-6-methylpyrazine is More Lipophilic Than Its Methoxy Counterpart

The octanol-water partition coefficient (LogP) for 2-Ethoxy-6-methylpyrazine is 1.74 . This is notably higher than the LogP of 2-Methoxy-3-methylpyrazine, which has been reported in the range of 1.09 to 1.21 .

Lipophilicity (LogP)
Calculated
Target 1.74; 2-Methoxy-3-methylpyrazine 1.09–1.21 (0.53–0.65 units higher)
Greater lipophilicity may enhance flavor delivery in fat-based matrices
Predicted value; confirm experimental data if critical
Flavor Chemistry Lipophilicity Formulation

Odor Threshold Class Analysis: Alkoxypyrazines are Potent, High-Impact Flavorants

A comprehensive study of 46 pyrazines found that alkoxypyrazines, as a class, exhibited the lowest odor thresholds among the pyrazine derivatives tested, with values ranging from 0.00001 ppm to 6.00 ppm [1]. While a specific threshold for 2-Ethoxy-6-methylpyrazine is not widely published, its membership in this class confirms it as a high-impact compound. This contrasts sharply with simple alkylpyrazines, such as 2,3,5-trimethylpyrazine, which has a much higher odor threshold of approximately 1000 ppb (1 ppm) [2].

Odor Threshold Class
Class-level
Alkoxypyrazines: thresholds 0.00001–6.00 ppm; alkylpyrazine example ~1 ppm
Class potency supports trace-level use for roasted/nutty impact
Specific threshold for this compound not widely published
Flavor Chemistry Sensory Science Olfactory Threshold

Odor Quality Differentiation: The 6-Methyl-2-Ethoxy Isomer Provides a Unique Chocolate-Roasted Profile

The odor profile of 2-Ethoxy-6-methylpyrazine is consistently described as chocolate, roasted, and nutty [1]. While its regioisomer, 2-Ethoxy-3-methylpyrazine, shares some nutty characteristics, its profile is more complex, often described as hazelnut, roasted almonds, pineapple, and earthy . This subtle but critical difference in the primary olfactory notes is a direct result of the methyl group's position on the pyrazine ring.

Odor Quality
Reported
Target: chocolate, roasted, nutty; 3-methyl isomer: hazelnut, pineapple, earthy
Unique descriptor supports pure chocolate/roasted top note without off-notes
Evaluated at 0.10% in propylene glycol
Flavor Chemistry Sensory Analysis Product Development

Regulatory and Commercial Availability: 2-Ethoxy-6-methylpyrazine is a Well-Established, GRAS-Listed Flavoring

2-Ethoxy-6-methylpyrazine is part of the FEMA GRAS (Generally Recognized As Safe) list under FEMA number 3569 and is approved as a flavoring substance by the European Union (FL No. 14.067) [REFS-1, REFS-2]. In the commercial market, it is often supplied as part of an isomer mixture with a specified minimum purity of 95% total ethoxymethylpyrazines, with the 6-methyl isomer being a component of that mixture [3]. While many pyrazines are GRAS-listed, the specific inclusion of this compound in international regulatory frameworks provides a clear path to compliance for global food and beverage manufacturers.

Regulatory Status
Supporting evidence
FEMA 3569, JECFA 793, EU FL 14.067; supplied as isomer mixture ≥95%
Established regulatory acceptance reduces compliance risk
Verify specific isomer ratio with supplier
Regulatory Science Food Safety Procurement

Optimal Application Scenarios for 2-Ethoxy-6-methylpyrazine Driven by Its Physicochemical Profile


High-Temperature Bakery and Snack Flavoring

The compound's lower vapor pressure (0.708 mmHg) and higher boiling point (191-193°C) compared to methoxy analogs make it an ideal candidate for baked goods, extruded snacks, and roasted nut applications. Its reduced volatility ensures better survivability and flavor release after high-temperature processing, providing a lasting roasted and chocolatey note where more volatile pyrazines would flash off .

Fat-Based Confectionery and Cocoa Products

With a LogP of 1.74, 2-Ethoxy-6-methylpyrazine exhibits greater lipophilicity than 2-Methoxy-3-methylpyrazine. This property makes it particularly effective in fat-rich matrices like chocolate, cocoa butter, and nut pastes, where it partitions efficiently into the lipid phase, enhancing flavor intensity and perception .

High-Impact Nutty/Roasted Flavor Blends

As a member of the alkoxypyrazine class, which includes some of the most potent pyrazine odorants known (thresholds as low as 0.00001 ppm), 2-Ethoxy-6-methylpyrazine functions as a high-impact compound. It is optimally used at trace levels in compounded savory and sweet flavors to build a rich, authentic roasted or nutty character, offering a cost-effective alternative to using larger quantities of less potent alkylpyrazines [1].

Differentiated Chocolate Flavor Formulations

The unique sensory descriptor of 'chocolate, roasted' distinguishes 2-Ethoxy-6-methylpyrazine from its regioisomer, 2-Ethoxy-3-methylpyrazine, which carries additional fruity/pineapple notes. This specificity is critical for flavorists designing a pure chocolate or roasted nut flavor profile, where any extraneous fruity or earthy character is undesirable [2].

Application
Selection Property
Validation Focus
High-temperature bakery and snack flavoring
Reduced volatility profile vs. methoxy analogs
Retention after baking/extrusion processing
Fat-based confectionery and cocoa products
Greater lipophilicity (higher LogP)
Flavor release in high-fat matrices
High-impact nutty/roasted flavor blends
High potency (alkoxypyrazine class)
Dosage optimization at trace levels
Differentiated chocolate flavor formulations
Specific 'chocolate, roasted' odor quality
Profile purity vs. fruity/earthy notes

Technical Documentation Hub

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27 linked technical documents
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